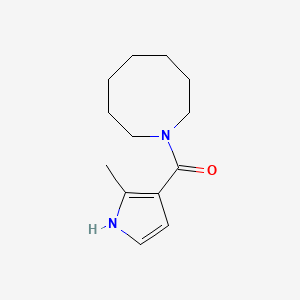
N-benzyl-N-methyl-1,1-dioxothian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-1,1-dioxothian-4-amine, commonly known as BMDT, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of thioxothiazolidinones and has a molecular formula of C11H12N2O2S.
Mecanismo De Acción
The mechanism of action of BMDT is not fully understood, but it is believed to exert its therapeutic effects by targeting specific enzymes and receptors in the body. BMDT has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BMDT has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce the symptoms of depression.
Biochemical and Physiological Effects:
BMDT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. BMDT has also been shown to reduce the levels of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation. Additionally, BMDT has been shown to increase the levels of antioxidant enzymes, which can help protect cells and tissues from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMDT in lab experiments is its low cost and ease of synthesis. Additionally, BMDT has been shown to have a wide range of potential therapeutic applications, making it an attractive target for further research. However, one limitation of using BMDT in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on BMDT. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential anti-tumor and anti-viral properties of BMDT. Finally, research could focus on improving our understanding of the mechanism of action of BMDT, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
The synthesis of BMDT involves the reaction of N-benzylidenemethylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain pure BMDT. The synthesis method of BMDT is relatively simple and cost-effective, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
BMDT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Research has also suggested that BMDT may have potential as a treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase, respectively.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-14(11-12-5-3-2-4-6-12)13-7-9-17(15,16)10-8-13/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFTUFRUDVHIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)
![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)

![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)
![5-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)pyrrolidin-2-one](/img/structure/B7584103.png)

![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)